molecular formula C13H27N3O3 B11846524 tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate

Cat. No.: B11846524
M. Wt: 273.37 g/mol
InChI Key: BBYXKMHTXZBQTQ-QWRGUYRKSA-N
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Description

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a hydroxybutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate typically involves the protection of functional groups, selective reactions, and purification steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine functionality. The synthesis may proceed through the following steps:

    Protection of the amine group: The amine group is protected using tert-butyl carbamate.

    Formation of the piperazine ring: The protected amine is reacted with appropriate reagents to form the piperazine ring.

    Introduction of the hydroxybutyl side chain: The hydroxybutyl side chain is introduced through a series of reactions, including nucleophilic substitution and reduction.

    Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, base (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted amines

Scientific Research Applications

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The hydroxy and amine groups play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-[(2S,3S)-2-{4-[(1R)-1-{[(tert-butoxy)carbonyl]amino}-2-hydroxyethyl]-1H-1,2,3-triazol-1-yl}-3-methylpentanoyl]piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-((2S,3S)-2-amino-3-hydroxybutyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. The presence of both hydroxy and amine groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C13H27N3O3

Molecular Weight

273.37 g/mol

IUPAC Name

tert-butyl 4-[(2S,3S)-2-amino-3-hydroxybutyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H27N3O3/c1-10(17)11(14)9-15-5-7-16(8-6-15)12(18)19-13(2,3)4/h10-11,17H,5-9,14H2,1-4H3/t10-,11-/m0/s1

InChI Key

BBYXKMHTXZBQTQ-QWRGUYRKSA-N

Isomeric SMILES

C[C@@H]([C@H](CN1CCN(CC1)C(=O)OC(C)(C)C)N)O

Canonical SMILES

CC(C(CN1CCN(CC1)C(=O)OC(C)(C)C)N)O

Origin of Product

United States

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